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Compound of Interest

Compound Name: 3-(Perfluorobutyl)propanol

Cat. No.: B1333653

An In-depth Technical Guide to 3-
(Perfluorobutyl)propanol

This technical guide provides a comprehensive overview of the chemical structure, properties,
synthesis, and analysis of 3-(Perfluorobutyl)propanol. It is intended for researchers,
scientists, and professionals in drug development who are interested in the applications of
fluorinated compounds.

Chemical Structure and Properties

3-(Perfluorobutyl)propanol, also known as 4,4,5,5,6,6,7,7,7-nonafluoroheptan-1-ol, is a
fluorinated alcohol.[1][2] The presence of a perfluorobutyl group significantly influences its
physical and chemical properties.

Chemical Structure:

Table 1: Chemical and Physical Properties of 3-(Perfluorobutyl)propanol
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Property Value

CAS Number 83310-97-8

Molecular Formula C7H7F90

Molecular Weight 278.12 g/mol

Appearance Colorless Oil

Melting Point -60 to -55 °C

Boiling Point 163-164 °C (lit.)

Density 1.528 g/mL at 25 °C (lit.)

Refractive Index (n20/D) 1.327 (lit.)

Flash Point 170 °F

Solubility Slightly soluble in Chloroform and Methanol

pKa (Predicted) 14.79 £ 0.10
4,4,5,5,6,6,7,7,7-Nonafluoro-1-heptanol,

Synonyms 1H,1H,2H,2H,3H,3H-Nonafluoroheptan-1-ol, 3-

(Perfluorobutyl)propan-1-ol

[Sources:[2][3][4]]

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of 3-

(Perfluorobutyl)propanol are provided below. These are representative methods based on

general procedures for fluorinated compounds.

A plausible method for the synthesis of 3-(Perfluorobutyl)propanol is via the reduction of a

corresponding perfluorinated ester, such as ethyl 4,4,5,5,6,6,7,7,7-nonafluoroheptanoate.

Objective: To synthesize 3-(Perfluorobutyl)propanol by the reduction of a perfluorinated ester.

Materials:
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Ethyl 4,4,5,5,6,6,7,7,7-nonafluoroheptanoate
Lithium aluminium hydride (LiAlH4) or Sodium borohydride (NaBHa4)
Anhydrous diethyl ether or tetrahydrofuran (THF)

1 M Hydrochloric acid (HCI)

Saturated sodium bicarbonate solution

Anhydrous magnesium sulfate (MgSOQOa)

Rotary evaporator

Magnetic stirrer and heating mantle

Separatory funnel

Standard glassware for inert atmosphere reactions
Procedure:

Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a
dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

In the flask, prepare a suspension of a reducing agent (e.g., LiAlH4) in anhydrous diethyl
ether.

Dissolve ethyl 4,4,5,5,6,6,7,7,7-nonafluoroheptanoate in anhydrous diethyl ether and add it
to the dropping funnel.

Cool the flask containing the reducing agent to 0 °C using an ice bath.

Add the ester solution dropwise to the stirred suspension of the reducing agent at a rate that
maintains the reaction temperature below 10 °C.

After the addition is complete, allow the reaction mixture to warm to room temperature and
stir for an additional 12-18 hours.
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e Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas
Chromatography-Mass Spectrometry (GC-MS).

e Once the reaction is complete, cool the flask to 0 °C and cautiously quench the reaction by
the slow, dropwise addition of water, followed by 1 M HCI to dissolve the aluminum salts.

o Transfer the mixture to a separatory funnel and separate the organic layer.
o Extract the aqueous layer with diethyl ether (2 x 50 mL).

o Combine the organic layers and wash with saturated sodium bicarbonate solution and then
with brine.

o Dry the organic layer over anhydrous MgSOa4, filter, and concentrate the solvent using a
rotary evaporator to yield the crude product.

Click to download full resolution via product page

A representative workflow for the synthesis of 3-(Perfluorobutyl)propanol.

The crude product can be purified by fractional distillation or by a chemical purification method
to remove acidic impurities.

Objective: To purify crude 3-(Perfluorobutyl)propanol.
Method 1: Fractional Distillation
o Assemble a fractional distillation apparatus.

¢ Place the crude product in the distillation flask.
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e Heat the flask gradually under reduced pressure.

o Collect the fraction that distills at the boiling point of 3-(Perfluorobutyl)propanol (163-164
°C at atmospheric pressure; adjust for vacuum).

Method 2: Chemical Purification to Remove Acidic Impurities[5][6]
o Transfer the crude fluorinated alcohol to a reaction vessel.

o Add water (10-20% by weight of the alcohol) and a base (e.g., sodium hydroxide or
potassium hydroxide) to the vessel.

o Heat the mixture to approximately 175-200 °C for several hours with stirring.
e Cool the mixture and transfer it to a separatory funnel.

e Wash the organic layer with water, followed by a dilute acid wash, and then a final water
wash to neutralize.

o Separate the organic layer and dry it over anhydrous magnesium sulfate.

 Filter and remove any residual water by vacuum drying at 60-100 °C.
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Workflows for the purification of 3-(Perfluorobutyl)propanol.

Gas Chromatography-Mass Spectrometry (GC-MS) GC-MS is a suitable method for the
analysis of volatile fluorinated compounds like 3-(Perfluorobutyl)propanol.[7][8][9]

¢ Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., Agilent HP 6890
GC with a 5973 MS detector).
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e Column: HP-5MS capillary column (30 m x 0.25 mm x 0.25 pum) or a DB-624 semi-polar
column.[9]

« Injection: 1 pL sample, splitless mode.

 Injector Temperature: 250 °C.

e Oven Temperature Program:

o Initial temperature: 50 °C, hold for 2 minutes.

o Ramp 1: 10 °C/min to 110 °C.

o Ramp 2: 25 °C/min to 280 °C, hold for 5 minutes.

e Carrier Gas: Helium at a flow rate of 1 mL/min.

¢ MS Parameters:

o lonization Mode: Electron Impact (El) at 70 eV or Chemical lonization (CI).

o Source Temperature: 230 °C.

o Quadrupole Temperature: 150 °C.

o Scan Mode: Full scan or Selected lon Monitoring (SIM) for targeted analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is essential for
structural elucidation and purity assessment.

e 'H NMR: The proton NMR spectrum is expected to show distinct signals for the three
methylene groups of the propanol chain. The methylene group adjacent to the hydroxyl
group (-CH20H) would appear most downfield, followed by the central methylene group, and
the methylene group adjacent to the perfluoroalkyl chain would be shifted downfield due to
the electron-withdrawing effect of the fluorine atoms.

e 13C NMR: The carbon NMR would show signals for the three aliphatic carbons, with their
chemical shifts influenced by the adjacent electronegative oxygen and perfluoroalkyl group.
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e 19F NMR: The fluorine NMR spectrum would provide detailed information about the
perfluorobutyl group, with different signals expected for the CFs and the three CF2 groups.

Biological Activity and Relevance in Drug
Development

Currently, there is a lack of specific publicly available data on the biological activity, signaling
pathways, and direct applications of 3-(Perfluorobutyl)propanol in drug development.
However, general principles regarding fluorinated compounds and short-chain per- and
polyfluoroalkyl substances (PFAS) can provide context for its potential relevance.

General Effects of Short-Chain PFAS:

e Short-chain PFAS, like 3-(Perfluorobutyl)propanol, generally exhibit lower bioaccumulation
potential compared to their long-chain counterparts.[10]

o Despite lower bioaccumulation, they are persistent in the environment.[10]

» Toxicological studies on some short-chain PFAS have indicated potential effects on the liver,
kidneys, and thyroid.[11]

e Some studies have shown that short-chain PFAS may interact with biological molecules, and
their smaller size could lead to less steric hindrance in such interactions.[12]

Role of Fluorination in Drug Design: The introduction of fluorine atoms into a drug candidate
can significantly alter its properties in beneficial ways:

o Metabolic Stability: The carbon-fluorine bond is very strong, which can block metabolic
pathways at that position, leading to increased metabolic stability and a longer half-life of the
drug.

» Bioavailability: Fluorination can increase the lipophilicity of a molecule, which may enhance
its ability to cross cell membranes and improve oral bioavailability.

¢ Binding Affinity: The high electronegativity of fluorine can lead to favorable interactions with
biological targets, potentially increasing the binding affinity and potency of a drug.
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« Conformational Control: The introduction of fluorine can influence the preferred conformation
of a molecule, which can be advantageous for optimal binding to a target receptor or

enzyme.
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Logical relationships of fluorination in drug development.

Given these properties, 3-(Perfluorobutyl)propanol could be considered as a building block in
the synthesis of novel pharmaceutical compounds where the introduction of a short
perfluoroalkyl chain is desired to modulate the drug's characteristics. However, thorough
toxicological and pharmacological profiling would be essential to determine its suitability and
safety for any therapeutic application.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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